molecular formula C17H26N2O2S B15155125 1-(Benzylsulfonyl)-4-cyclohexylpiperazine

1-(Benzylsulfonyl)-4-cyclohexylpiperazine

Cat. No.: B15155125
M. Wt: 322.5 g/mol
InChI Key: UYMIOEYPKKNZEP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-phenylmethanesulfonylpiperazine is a chemical compound with a unique structure that combines a cyclohexyl group, a phenyl group, and a methanesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-phenylmethanesulfonylpiperazine typically involves the reaction of cyclohexylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+Phenylmethanesulfonyl chloride1-Cyclohexyl-4-phenylmethanesulfonylpiperazine\text{Cyclohexylamine} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{1-Cyclohexyl-4-phenylmethanesulfonylpiperazine} Cyclohexylamine+Phenylmethanesulfonyl chloride→1-Cyclohexyl-4-phenylmethanesulfonylpiperazine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-phenylmethanesulfonylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-(methylsulfonyl)piperazine
  • 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine
  • 1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness: 1-Cyclohexyl-4-phenylmethanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-cyclohexylpiperazine

InChI

InChI=1S/C17H26N2O2S/c20-22(21,15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,17H,2,5-6,9-15H2

InChI Key

UYMIOEYPKKNZEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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